molecular formula C27H35Cl2N3 B13117439 4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride

4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride

Cat. No.: B13117439
M. Wt: 472.5 g/mol
InChI Key: OJCVLSRHPGDLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an adamantyl group, a pyridinyl group, and an indole moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the adamantyl and pyridinyl groups. Common reagents used in these reactions include indole derivatives, adamantane, and pyridine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • AM-1220
  • AM-2233
  • AM-1241
  • CB-13 (CRA-13)
  • AM-1248

Uniqueness

4-[5-(1-Adamantyl)-2-(3-pyridinyl)-1H-indol-3-YL]-1-butanamine dihydrochloride is unique due to its specific combination of adamantyl, pyridinyl, and indole groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H35Cl2N3

Molecular Weight

472.5 g/mol

IUPAC Name

4-[5-(1-adamantyl)-2-pyridin-3-yl-1H-indol-3-yl]butan-1-amine;dihydrochloride

InChI

InChI=1S/C27H33N3.2ClH/c28-8-2-1-5-23-24-13-22(27-14-18-10-19(15-27)12-20(11-18)16-27)6-7-25(24)30-26(23)21-4-3-9-29-17-21;;/h3-4,6-7,9,13,17-20,30H,1-2,5,8,10-12,14-16,28H2;2*1H

InChI Key

OJCVLSRHPGDLOR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC(=C5CCCCN)C6=CN=CC=C6.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.